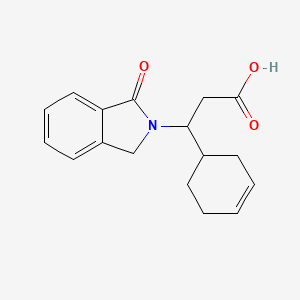
3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile” is a chemical compound with the CAS Number: 879361-52-1 . It has a molecular weight of 279.32 . The IUPAC name for this compound is 4- (4-oxo-2-sulfanyl-3 (4H)-quinazolinyl)benzonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H9N3OS/c16-9-10-5-7-11 (8-6-10)18-14 (19)12-3-1-2-4-13 (12)17-15 (18)20/h1-8H, (H,17,20) . This code provides a textual representation of the molecular structure.科学的研究の応用
Intramolecular Cycloaddition Reactions
Research on ortho-(Phenylpropioloxy)benzonitrile sulphide, a compound with structural similarities, has revealed its potential in forming chromenoisothiazoles through intramolecular 1,3-dipolar cycloaddition reactions. This process highlights the compound's utility in synthesizing complex heterocyclic structures, which could be of significant interest in developing pharmacologically active molecules (Brownsort, Paton, & Sutherland, 1985).
Spirocyclic 3-Oxazolines Synthesis
Another study demonstrated the formation of spirocyclic 3-oxazolines through 1,3-dipolar cycloaddition of benzonitrilio-2-propanide and 1,4-quinones. This reaction pathway suggests the compound's role in generating spirocyclic structures, which are often found in bioactive molecules and could offer avenues for developing new therapeutic agents (Stegmann, Uebelhart, & Heimgartner, 1983).
Unsymmetrical Hantzsch Reaction Optimization
The optimization of an unsymmetrical Hantzsch reaction for manufacturing a potassium-channel opener indicates the broader chemical synthesis applications of related quinazolinyl compounds. Such studies are essential for pharmaceutical manufacturing processes, underscoring the compound's relevance in drug development (Hopes, Parker, & Patel, 2006).
Antimicrobial Agent Development
Quinazoline derivatives have been synthesized and screened for their antimicrobial properties, showing promise as potential therapeutic agents. This research suggests that related compounds, including the one , could be valuable in developing new antimicrobial drugs, further emphasizing their significance in medical research (Desai, Shihora, & Moradia, 2007).
Safety And Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile involves the condensation of 2-amino-4-(4-cyanophenyl)thiophen-3(2H)-one with 2-chloro-3-formylquinazolin-4(3H)-one, followed by reduction and cyclization reactions.", "Starting Materials": [ "2-amino-4-(4-cyanophenyl)thiophen-3(2H)-one", "2-chloro-3-formylquinazolin-4(3H)-one", "Sodium borohydride", "Acetic acid", "Ethanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(4-cyanophenyl)thiophen-3(2H)-one with 2-chloro-3-formylquinazolin-4(3H)-one in acetic acid and ethanol to form 3-(4-cyanophenyl)-2-(quinazolin-4-ylamino)thiophene-4-carbaldehyde", "Step 2: Reduction of the aldehyde group using sodium borohydride in ethanol to form 3-(4-cyanophenyl)-2-(quinazolin-4-ylamino)thiophene-4-carbinol", "Step 3: Cyclization of the carbinol group using sodium hydroxide in water to form 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile", "Step 4: Acidification of the reaction mixture using hydrochloric acid to obtain the final product" ] } | |
CAS番号 |
1031660-55-5 |
製品名 |
3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile |
分子式 |
C15H9N3OS |
分子量 |
279.32 |
IUPAC名 |
3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzonitrile |
InChI |
InChI=1S/C15H9N3OS/c16-9-10-4-3-5-11(8-10)18-14(19)12-6-1-2-7-13(12)17-15(18)20/h1-8H,(H,17,20) |
InChIキー |
IQCGZHPVSUJZBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C#N |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



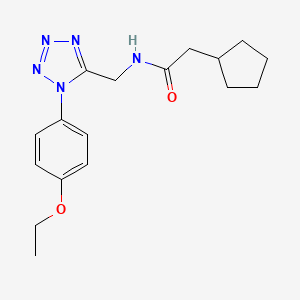
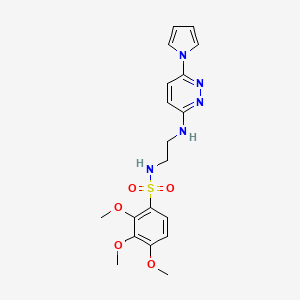
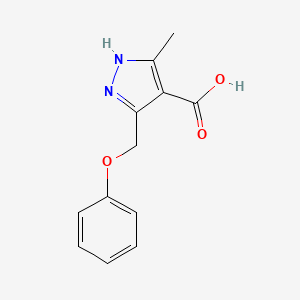
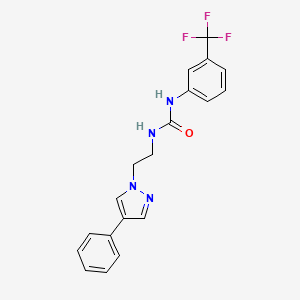




![(3Z)-1-(4-chlorobenzyl)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2553638.png)

![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2553641.png)
![(4-Phenyloxan-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2553642.png)
